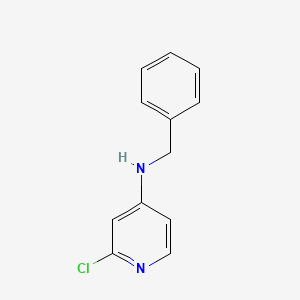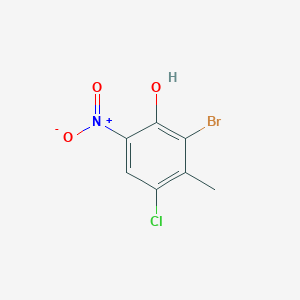
N-Benzyl-2-chloropyridin-4-amine
Overview
Description
N-Benzyl-2-chloropyridin-4-amine is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.69 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) . This indicates that the molecule consists of a benzyl group (C6H5CH2-) attached to a 2-chloropyridin-4-amine (C5H4N2Cl) via a nitrogen atom.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It’s sparingly soluble in water, but dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Scientific Research Applications
Tautomerism and Structural Studies
- N-Benzyl-2-chloropyridin-4-amine's related compound, N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, has been analyzed for tautomerism (phenol-imine and keto-amine forms) in different solvents, using techniques such as IR, NMR, and UV-visible spectroscopy. The study contributes to understanding the structural behavior and tautomerism of related compounds in various environments (Nazır et al., 2000).
Synthesis of Pyrido[1,2-a]benzimidazoles
- The synthesis of pyrido[1,2-a]benzimidazoles, a class of compounds with significant medicinal and material chemistry applications, involves intramolecular transition-metal-catalyzed CN bond formation in N-(2-chloroaryl)pyridin-2-amines. This synthesis route includes this compound derivatives and highlights their role in pharmaceutical chemistry (Masters et al., 2011).
Corrosion Inhibition
- Schiff base compounds, including derivatives of this compound, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These findings suggest potential applications in material sciences and engineering (Ashassi-Sorkhabi et al., 2005).
Electrochemical C-H Amination
- The amination of various substrates using electrochemical methods involves pyridine as the nitrogen source. Studies in this area contribute to the development of more efficient synthetic methods for amination, which could include this compound related reactions (Waldvogel & Moehle, 2015).
Catalyzed Amination
- This compound can be used in palladium-catalyzed amination reactions. This process is significant in the synthesis of complex organic compounds and pharmaceuticals (Hawkins et al., 2014).
Crystal Structure Analysis
- The crystal structure of compounds related to this compound, such as (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, has been studied to understand their molecular arrangement and potential applications in material science (Kumar et al., 2020).
Inline Reaction Monitoring
- Studies on the acetylation of benzyl alcohol in the presence of various amine catalysts, including pyridine derivatives, contribute to understanding reaction mechanisms in organic chemistry and industrial processes (Oosthoek-de Vries et al., 2019).
Uncatalyzed Amination
- Direct, uncatalyzed amination of 2-chloropyridine, which could include this compound, using secondary amines showcases advancements in synthetic chemistry and has potential applications in drug synthesis (Hamper & Tesfu, 2007).
Safety and Hazards
N-Benzyl-2-chloropyridin-4-amine is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is often used in pharmaceutical testing , suggesting that it may interact with various biological targets
Biochemical Pathways
Given its use in pharmaceutical testing , it may influence a variety of pathways depending on the context of its application
Result of Action
As a compound used in pharmaceutical testing , it likely has diverse effects depending on the specific context of its use. More detailed information would require further scientific investigation.
Biochemical Analysis
Biochemical Properties
N-Benzyl-2-chloropyridin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with deubiquitinating enzymes such as USP1 (ubiquitin-specific protease 1) and its associated factor UAF1 (USP1-associated factor 1). These interactions are crucial in regulating the DNA damage response and have implications in cancer research . The compound’s ability to inhibit the deubiquitinating activity of USP1/UAF1 suggests its potential as a therapeutic agent in targeting cancer cells.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of USP1/UAF1 by this compound leads to increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cell survival in non-small cell lung cancer cells . These effects highlight the compound’s potential in altering cellular dynamics and its relevance in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the USP1/UAF1 complex, inhibiting its deubiquitinating activity. This inhibition results in the accumulation of ubiquitinated proteins, which can affect various cellular processes, including DNA repair and cell cycle regulation . The changes in gene expression induced by this compound further contribute to its impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of USP1/UAF1 activity, resulting in long-term alterations in cellular processes . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit USP1/UAF1 activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and overall health . These dosage-dependent effects highlight the need for careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interactions with deubiquitinating enzymes like USP1/UAF1 suggest its role in the ubiquitin-proteasome pathway, which is critical for protein degradation and cellular homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. Studies have shown that this compound can be efficiently transported into cells, where it exerts its inhibitory effects on USP1/UAF1 . The compound’s distribution within tissues further determines its therapeutic potential and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, this compound has been observed to localize in the nucleus, where it interacts with the USP1/UAF1 complex and influences DNA repair processes . This subcellular localization is vital for understanding the compound’s mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-chloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAFBUMRGGATMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276525 | |
| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209457-83-9 | |
| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209457-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)





![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)



